trans-Resveratrol-d4

概述

描述

反式白藜芦醇-d4: 是一种氘标记的反式白藜芦醇类似物,反式白藜芦醇是一种天然存在的聚酚类化合物,存在于各种植物中,包括葡萄、浆果和花生。 该化合物以其抗氧化、抗炎、心血管保护和抗癌特性而闻名 。 反式白藜芦醇-d4 中的氘标记使其在科学研究中特别有用,特别是在涉及质谱和药代动力学的研究中 .

准备方法

合成路线和反应条件: 反式白藜芦醇-d4 的合成通常涉及将氘原子掺入反式白藜芦醇分子中。一种常见的方法是在钯催化剂存在下,用氘气 (D2) 对反式白藜芦醇进行催化氢化。 该过程选择性地用氘替换氢原子 .

工业生产方法: 反式白藜芦醇-d4 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高纯度和高产率。 氘气和钯催化剂的使用已针对工业应用进行了优化,以高效地生产反式白藜芦醇-d4 .

化学反应分析

反应类型: 反式白藜芦醇-d4 会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌类和其他氧化衍生物。

还原: 还原反应可以将其转化回其二氢形式。

取代: 它可以进行亲电和亲核取代反应.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。

还原: 使用硼氢化钠 (NaBH4) 等还原剂。

主要产物:

氧化: 醌类和其他氧化衍生物。

还原: 二氢白藜芦醇。

取代: 卤代或胺化衍生物.

科学研究应用

化学: 反式白藜芦醇-d4 用作质谱中的内标,用于量化各种样品中的反式白藜芦醇水平。 其氘标记允许精确跟踪和测量 .

生物学: 在生物学研究中,反式白藜芦醇-d4 用于研究反式白藜芦醇的代谢途径和生物利用度。 它有助于了解该化合物如何在活生物体中被吸收、分布、代谢和排泄 .

医学: 反式白藜芦醇-d4 用于药代动力学研究,以评估基于反式白藜芦醇的疗法的疗效和安全性。 它有助于确定治疗应用的最佳剂量和递送方法 .

工业: 在食品和饮料行业,反式白藜芦醇-d4 用于用反式白藜芦醇强化产品,增强其健康益处。 它也用于开发膳食补充剂和保健品 .

作用机制

反式白藜芦醇-d4 通过几个分子靶点和途径发挥作用:

抗氧化活性: 它清除自由基并减少氧化应激。

抗炎作用: 它抑制促炎酶和细胞因子。

心血管保护作用: 它增强一氧化氮的产生并改善内皮功能。

抗癌特性: 它调节参与细胞增殖、凋亡和转移的信号通路.

相似化合物的比较

类似化合物:

反式白藜芦醇: 具有类似生物活性的非氘标记形式。

白藜芦醇: 具有增强生物利用度的二甲基化类似物。

槲皮素: 一种具有强抗氧化特性的黄酮类化合物.

独特性: 反式白藜芦醇-d4 的独特性在于其氘标记,这在研究应用中提供了独特的优势。 氘原子使其更稳定,并允许在代谢研究中进行精确跟踪,使其有别于其非氘标记的对应物 .

生物活性

trans-Resveratrol-d4 is a deuterated form of trans-resveratrol, a naturally occurring polyphenolic compound predominantly found in grapes and red wine. This compound has garnered significant attention due to its wide-ranging biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The deuteration of trans-resveratrol enhances its stability and bioavailability, making it a valuable subject for research in pharmacology and therapeutic applications.

This compound retains the core structure of trans-resveratrol, which consists of two phenolic rings connected by a double bond. This structure is crucial for its biological activity, as it allows for interaction with various cellular targets. The mechanisms through which this compound exerts its effects include:

- Activation of Sirtuins : this compound activates sirtuins (SIRT1), a family of proteins involved in cellular stress responses and longevity. This activation leads to enhanced DNA repair mechanisms and metabolic regulation .

- Endothelial Function : It promotes the activity of endothelial nitric oxide synthase (eNOS), increasing nitric oxide (NO) production, which is vital for vascular health and blood flow regulation .

- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases .

1. Anti-inflammatory Effects

This compound has been shown to inhibit the release of inflammatory cytokines and reactive oxygen species (ROS) from human eosinophils. In vitro studies revealed that treatment with trans-resveratrol significantly reduced eosinophil degranulation and mediator production in a concentration-dependent manner, comparable to glucocorticoids .

| Concentration (μM) | EPO Release (%) | Inhibition (%) |

|---|---|---|

| 0 | 56.2 ± 0.5 | 0 |

| 1 | 27.3 ± 0.5 | 51.5 |

| 10 | 15.6 ± 0.5 | 72.2 |

| 100 | 11.4 ± 0.5 | 79.8 |

2. Anticancer Properties

Research indicates that trans-resveratrol can upregulate tumor suppressor genes such as TP53 in cancer cell lines, enhancing DNA repair pathways . Additionally, it has been shown to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

3. Cardioprotective Effects

Clinical studies have demonstrated that trans-resveratrol improves cardiovascular health by enhancing endothelial function and reducing arterial stiffness . The compound's ability to modulate lipid profiles also contributes to its cardioprotective effects.

Case Studies

Several studies have highlighted the efficacy of trans-resveratrol in clinical settings:

- A study involving healthy participants consuming trans-resveratrol supplements showed improvements in vascular health markers, including increased NO levels and reduced blood pressure .

- Research on the anti-inflammatory effects of trans-resveratrol on patients with chronic inflammatory conditions revealed significant reductions in inflammatory markers after supplementation with doses ranging from 75 to 500 mg/day .

属性

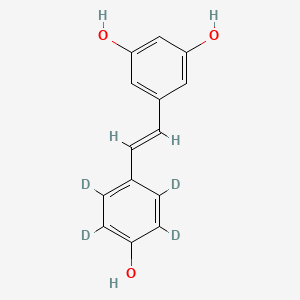

IUPAC Name |

5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-RRQWMZAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is trans-Resveratrol-d4 and what is its purpose?

A1: this compound is a deuterium-labeled analog of trans-resveratrol, a naturally occurring compound found in grapes and red wine. It is specifically designed as a molecular tracer []. This means that its chemical behavior closely mimics that of natural trans-resveratrol, but its unique isotopic composition allows scientists to track its movement and metabolic transformations within biological systems using techniques like mass spectrometry. This makes it a valuable tool for studying the absorption, distribution, metabolism, and excretion (ADME) of trans-resveratrol in organisms.

Q2: What is the molecular formula, weight, and key spectroscopic characteristics of this compound?

A2: The synthesized this compound, chemically named (E)-3',4,5'-trihydroxy-2,3,5,6-tetradeuterostilbene, has a molecular formula of C14H8D4O3 []. While the exact molecular weight isn't specified, the presence of four deuterium atoms (D) instead of four hydrogen atoms (H) will slightly increase the molecular weight compared to unlabeled trans-resveratrol.

- Mass Spectrometry (MS): Confirmed the isotopic distribution of the synthesized compound, showing 96% deuteration (d4) and 4% containing three deuterium atoms (d3) [].

- Infrared Spectroscopy (IR): Provided information about the functional groups present in the molecule [].

- Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H NMR and 13C NMR were used to confirm the structure and purity of the synthesized compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。